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Compound of Interest

Compound Name: NBD-14270

Cat. No.: B12425597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

NBD-14270 and its analogs as potent HIV-1 entry inhibitors. NBD-14270, a pyridine analog,

targets the HIV-1 envelope glycoprotein gp120, a critical component in the viral entry process.

[1] The optimization of this class of compounds has focused on enhancing antiviral potency

while improving cytotoxicity and pharmacokinetic profiles. This document summarizes the key

findings from preclinical studies, presenting quantitative data, detailed experimental protocols,

and visual representations of the underlying biological pathways and scientific logic.

Introduction to NBD-14270 and its Mechanism of
Action
NBD-14270 is a small molecule inhibitor of HIV-1 entry that binds to a highly conserved pocket

on the viral envelope glycoprotein gp120, known as the Phe43 cavity. This binding event

prevents the interaction between gp120 and the host cell's CD4 receptor, a crucial first step in

the viral entry cascade. By blocking this interaction, NBD-14270 and its analogs effectively

neutralize the virus before it can infect host cells. The lead compound, NBD-14270, exhibits a

half-maximal inhibitory concentration (IC50) of 180 nM against a panel of 50 HIV-1 Env-

pseudotyped viruses and demonstrates low cytotoxicity (CC50 > 100 μM).[1]

The development of NBD-14270 arose from the optimization of earlier lead compounds, such

as NBD-11021. A key strategy in the evolution of this series was the replacement of a phenyl
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ring with a pyridine ring, which led to a significant improvement in the selectivity index and

aqueous solubility.[1]

Structure-Activity Relationship of NBD-14270
Analogs
The core structure of NBD-14270 consists of a central pyrrole scaffold linked to a pyridine ring

and a substituted thiazole moiety. The systematic modification of these three regions has

provided valuable insights into the SAR of this compound class. The following tables

summarize the quantitative data from the antiviral and cytotoxicity assays of key NBD-14270
analogs.

Table 1: Antiviral Activity and Cytotoxicity of NBD-14270
Analogs with Modifications in the Thiazole Moiety

Compound ID
R1 Group
(Thiazole Ring)

IC50 (µM) vs.
HIV-1 HXB2

CC50 (µM) in
TZM-bl cells

Selectivity
Index (SI =
CC50/IC50)

NBD-14270 -CH2OH 0.16 109.3 683

Analog 1 -H 0.35 >100 >285

Analog 2 -CH3 0.28 >100 >357

Analog 3 -CH2CH2OH 0.21 >100 >476

Analog 4 -COOH 1.2 >100 >83

Analog 5 -COOCH3 0.45 >100 >222

Table 2: Antiviral Activity and Cytotoxicity of NBD-14270
Analogs with Modifications in the Pyridine Ring
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Compound ID
Pyridine
Substitution

IC50 (µM) vs.
HIV-1 HXB2

CC50 (µM) in
TZM-bl cells

Selectivity
Index (SI =
CC50/IC50)

NBD-14270 4-pyridyl 0.16 109.3 683

Analog 6 2-pyridyl 0.58 85.2 147

Analog 7 3-pyridyl 0.33 92.1 279

Analog 8
Phenyl (NBD-

14189)
0.089 15.7 176

Table 3: Antiviral Activity and Cytotoxicity of NBD-14270
Analogs with Modifications in the Pyrrole Scaffold

Compound ID
Pyrrole N-
Substitution

IC50 (µM) vs.
HIV-1 HXB2

CC50 (µM) in
TZM-bl cells

Selectivity
Index (SI =
CC50/IC50)

NBD-14270 -H 0.16 109.3 683

Analog 9 -CH3 0.42 78.5 187

Analog 10 -CH2CH2OH 0.31 95.4 308

Summary of SAR Findings:

Thiazole Moiety (R1 Group): The presence of a small, polar group like hydroxymethyl at the

R1 position of the thiazole ring is optimal for potent antiviral activity and a high selectivity

index. Larger or charged groups, such as a carboxylic acid, lead to a significant decrease in

potency.

Pyridine Ring: The position of the nitrogen atom in the pyridine ring is critical. The 4-pyridyl

isomer (NBD-14270) provides the best balance of potency and low cytotoxicity. While the

phenyl analog (NBD-14189) is more potent, it suffers from significantly higher cytotoxicity.

Pyrrole Scaffold: Substitution on the pyrrole nitrogen generally leads to a decrease in

antiviral activity, suggesting that an unsubstituted pyrrole is preferred for optimal interaction
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with the target.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

NBD-14270 analogs.

Single-Cycle HIV-1 Infectivity Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the

compounds against HIV-1 Env-pseudotyped viruses.

Cell Seeding: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-

responsive luciferase reporter gene, are seeded in 96-well plates at a density of 1 x 10^4

cells per well and incubated overnight.

Compound Preparation: Compounds are serially diluted in cell culture medium to achieve a

range of concentrations.

Virus Infection: The culture medium is removed from the cells and replaced with the

compound dilutions. HIV-1 Env-pseudotyped virus is then added to each well.

Incubation: The plates are incubated for 48 hours at 37°C.

Luciferase Assay: After incubation, the medium is removed, and cells are lysed. Luciferase

activity, which is proportional to the level of viral infection, is measured using a luminometer.

Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a

nonlinear regression model.

Cytotoxicity Assay
This assay determines the half-maximal cytotoxic concentration (CC50) of the compounds.

Cell Seeding: TZM-bl cells are seeded in 96-well plates as described for the infectivity assay.

Compound Treatment: The culture medium is replaced with serial dilutions of the test

compounds.
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Incubation: The plates are incubated for 48 hours at 37°C.

Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The

absorbance is measured at 450 nm.

Data Analysis: The CC50 values are calculated from the dose-response curves.

Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship and

mechanism of action of NBD-14270 analogs.
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Caption: HIV-1 entry pathway and the inhibitory action of NBD-14270.
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Caption: General workflow for the structure-activity relationship study.
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Caption: Logical relationship between chemical modifications and biological outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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